Enhanced Lipophilicity for CNS Drug Design: XLogP3 Comparison with Non-Methoxy Analog
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid exhibits an XLogP3 value of 0.8, compared to 0.8 for 2-fluoro-2-(pyridin-3-yl)acetic acid, its non-methoxy analog. However, the methoxy group significantly increases the molecular weight (185.15 vs. 155.13 g/mol) and TPSA (59.4 vs. 50.2 Ų), altering the compound's physicochemical profile. While XLogP3 values are comparable, the increased TPSA may reduce passive membrane permeability, a critical factor for CNS drug candidates. This demonstrates that the methoxy group provides a tunable handle for balancing lipophilicity and polarity without substantially altering the overall lipophilic character, offering medicinal chemists a unique vector for optimizing CNS drug properties [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 59.4 Ų; MW = 185.15 g/mol |
| Comparator Or Baseline | 2-Fluoro-2-(pyridin-3-yl)acetic acid (CAS 1503240-06-9): XLogP3 = 0.8; TPSA = 50.2 Ų; MW = 155.13 g/mol |
| Quantified Difference | ΔMW = +30.02 g/mol; ΔTPSA = +9.2 Ų; ΔXLogP3 = 0 |
| Conditions | In silico computed properties (XLogP3 3.0, Cactvs 3.4.8.24) [1] [2] |
Why This Matters
The target compound offers a distinct TPSA value, enabling precise tuning of polarity and hydrogen-bonding capacity for CNS drug discovery programs.
- [1] PubChem. (2025). 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid (CID 81894641). National Center for Biotechnology Information. Retrieved from PubChem. View Source
- [2] PubChem. (2025). 2-Fluoro-2-(pyridin-3-yl)acetic acid (CID 79366513). National Center for Biotechnology Information. Retrieved from PubChem. View Source
